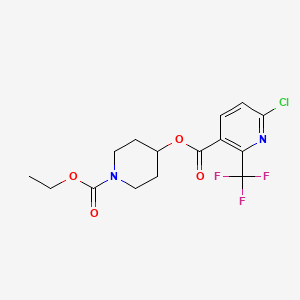

![molecular formula C21H17N3O3 B2719971 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-61-0](/img/structure/B2719971.png)

1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

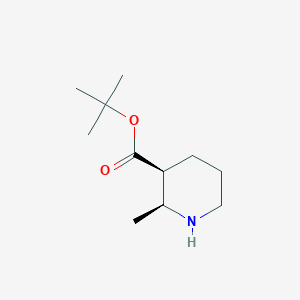

The compound “1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is likely an organic compound that contains a benzimidazole core structure, which is a bicyclic heteroarene, a type of aromatic organic compound . The benzimidazole core is substituted with various functional groups, including a 4-methylbenzyl group, a nitro group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the various substituents attached at specific positions on the core . The exact structure would depend on the specific locations of these substituents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific reactivity of the different functional groups present in the molecule . For example, the nitro group might be reduced to an amino group, or the benzyl group might undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups . For example, the nitro group might contribute to the compound’s reactivity, while the benzyl and phenyl groups might influence its physical properties like solubility .Applications De Recherche Scientifique

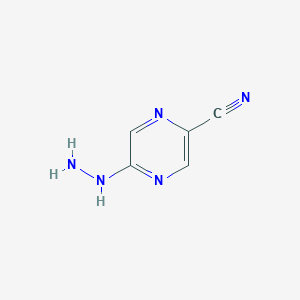

Antimicrobial and Antitubercular Activity

Nitroimidazoles, including analogues similar to 1-[(4-methylbenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole, have shown promising antitubercular activity. Research by Li et al. (2008) highlighted the synthesis and antitubercular activity of certain nitroimidazole derivatives, underscoring their potential in treating tuberculosis by targeting Mycobacterium tuberculosis. The structural modifications in these compounds aimed at enhancing water solubility did not significantly affect their antitubercular potency, suggesting that the inherent lattice stability of these molecules might not be a major limiting factor in their solubility (Li et al., 2008).

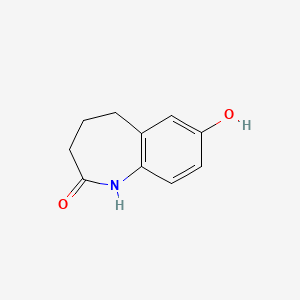

Antiparasitic Applications

Compounds with a benzimidazole framework have also been explored for their antiparasitic efficacy. For instance, oxfendazole, a derivative within the benzimidazole class, has shown significant potential against helminth infections in humans. Its long metabolic half-life and the safety profile highlighted in studies underscore its promise as a therapeutic option for treating parasitic diseases such as neurocysticercosis and echinococcosis (González et al., 2018).

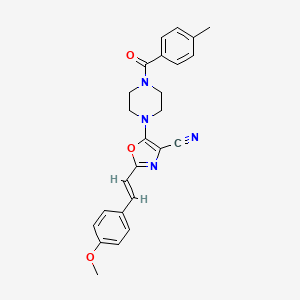

Anticancer Potential

Further, the synthesis and evaluation of benzimidazole derivatives have demonstrated potential anticancer properties. Pham et al. (2022) designed and synthesized a series of benzimidazole derivatives, identifying compounds with potent antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant cytotoxicity against various cancer cell lines. These findings suggest the dual antimicrobial and anticancer utility of benzimidazole derivatives, highlighting their versatility as bioactive molecules (Pham et al., 2022).

Structural and Reactive Studies

The structural and reactive characteristics of related compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, have also been explored. Research by Sparke et al. (2010) on the synthesis and reactivity of this compound provides insights into the chemical behavior and potential applications of nitrobenzyl-substituted benzimidazoles in synthetic chemistry (Sparke et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(4-methylphenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-15-7-9-16(10-8-15)14-27-23-20-13-18(24(25)26)11-12-19(20)22-21(23)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFBFHALNZEKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)

![1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2719900.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2719901.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2719902.png)

![3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B2719903.png)

![2-[[4-(diethylsulfamoyl)benzoyl]amino]-N-methyl-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2719910.png)